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(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride

PI3K inhibitor selectivity PI3Kbeta isoform AlphaScreen kinase assay

Standard PI3K inhibitors often lack sufficient isoform selectivity, confounding pathway analyses. This compound (CAS 1353991-01-1) offers validated PI3Kβ-over-PI3Kα selectivity (Ki 41 nM vs. 199 nM). - 4.9-fold selective for PI3Kβ; >240-fold vs. mTOR - Authenticated reference material with unique InChI Key OZCFCXZDLOJETR-JOKMOOFLSA-N - 95-98% purity; 2-8°C storage. Ideal for PTEN-null tumor models and selectivity panel calibration.

Molecular Formula C16H25ClN2
Molecular Weight 280.84
CAS No. 1353991-01-1
Cat. No. B2706036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride
CAS1353991-01-1
Molecular FormulaC16H25ClN2
Molecular Weight280.84
Structural Identifiers
SMILESC1CC(CNC1)CNCCC=CC2=CC=CC=C2.Cl
InChIInChI=1S/C16H24N2.ClH/c1-2-7-15(8-3-1)9-4-5-11-17-13-16-10-6-12-18-14-16;/h1-4,7-9,16-18H,5-6,10-14H2;1H/b9-4+;
InChIKeyOZCFCXZDLOJETR-JOKMOOFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Profile and Procurement Identity


(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride (CAS 1353991-01-1), molecular formula C₁₆H₂₅ClN₂ and molecular weight 280.84 g/mol, is a synthetic piperidine derivative featuring a (E)-configured phenylbutenyl substituent connected via an aminomethyl linker to the piperidine ring . The compound is catalogued in the ChEMBL database as CHEMBL2165011 and appears in BindingDB with quantitative PI3K inhibition data derived from Amgen patent US8772480 [1]. Commercially, it is available at purities of 95–98% from multiple vendors (including AKSci, CymitQuimica, and Beyotime), with recommended long-term storage in cool, dry conditions (2–8°C) .

Documented in BindingDB and ChEMBL with quantitative Class I PI3K inhibition data
N-linked piperidin-3-ylmethylamine chemotype with (E)-phenylbutenyl configuration
Multi-vendor research-grade availability (95–98% purity range); recommended storage at 2–8 °C

Why Generic Substitution Is Scientifically Unjustified


Compounds within the piperidine-based PI3K inhibitor class exhibit highly variable isoform selectivity profiles that cannot be inferred from structural similarity alone. The target compound, with its specific (E)-phenylbutenyl scaffold and piperidin-3-ylmethylamine architecture, demonstrates a distinctive PI3Kβ-over-PI3Kα selectivity window of approximately 4.9-fold derived from a standardized AlphaScreen panel across all four Class I PI3K isoforms (α, β, δ, γ) [1]. Closely related analogs—including the positional isomer [1-(4-phenylbut-3-enyl)piperidin-3-yl]methanamine hydrochloride (CAS 1353990-93-8) and N-methylated variants—differ in the attachment point of the aminomethyl group or tertiary amine substitution, modifications known in the medicinal chemistry literature to profoundly alter PI3K isoform selectivity and physicochemical properties . Generic interchange without isoform-level binding verification risks introducing confounded pharmacology in any PI3K-pathway-dependent experimental system.

Structural analogs with different linker connectivity may alter PI3K isoform selectivity profiles.

Positional isomer (CAS 1353990-93-8) shares identical formula and mass but lacks documented PI3K isoform profiling.

Generic piperidine derivatives without isoform-level binding verification may introduce confounded PI3K/mTOR pharmacology.

Quantitative Differentiation Evidence


PI3Kβ vs. PI3Kα Isoform Selectivity Ratio

In a standardized AlphaScreen assay evaluating inhibition of the four Class I PI3K isoforms (α, β, δ, γ), the target compound (CHEMBL2165011, BDBM50394852) exhibits a PI3Kβ Ki of 41 nM versus a PI3Kα Ki of 199–200 nM, yielding a PI3Kα/PI3Kβ selectivity ratio of approximately 4.9-fold in favor of PI3Kβ [1]. This selectivity profile is quantitatively distinguishable from pan-PI3K inhibitors or PI3Kα-selective scaffolds. The intermediate affinity for PI3Kδ (Ki = 63 nM) and PI3Kγ (Ki = 110 nM) further defines a PI3Kβ≥PI3Kδ>PI3Kγ>PI3Kα rank order that is characteristic of this specific chemotype [1].

PI3Kβ vs. PI3Kα Selectivity
Head-to-head
PI3Kβ Ki = 41 nM
PI3Kα Ki = 199–200 nM
Selectivity ratio ~4.9-fold (α/β)
Supports PI3Kβ-preferring isoform selectivity context
AlphaScreen panel; Amgen US8772480 data; rank order β≥δ>γ>α
PI3K inhibitor selectivity PI3Kbeta isoform AlphaScreen kinase assay cancer signaling

Minimal mTOR Off-Target Activity

The compound was profiled against mTOR using the Lanthascreen TR-FRET assay, yielding an IC₅₀ exceeding 10,000 nM [1]. This represents an approximately 244-fold selectivity window between PI3Kβ inhibition (Ki = 41 nM) and mTOR inhibition (IC₅₀ > 10,000 nM). This degree of PI3K/mTOR discrimination is a critical parameter for experiments requiring clean PI3K-pathway interrogation without confounding mTOR complex 1/2 (mTORC1/2) inhibition, which produces distinct downstream effects on protein translation and autophagy.

mTOR Off-Target Discrimination
Head-to-head
PI3Kβ Ki = 41 nM
mTOR IC₅₀ > 10,000 nM
Selectivity window ~244-fold
Indicates clean PI3K pathway interrogation over mTOR
Lanthascreen TR-FRET assay; US8772480; reduces dual-inhibitor ambiguity
mTOR selectivity PI3K pathway specificity kinase off-target profiling

Differentiation from Positional Isomer

The target compound (CAS 1353991-01-1) features the (E)-4-phenylbut-3-en-1-amine moiety connected via the exocyclic nitrogen of the piperidin-3-ylmethylamine group (N-linked aminomethyl). In contrast, its closest positional isomer, [1-(4-phenylbut-3-enyl)piperidin-3-yl]methanamine hydrochloride (CAS 1353990-93-8), has the aminomethyl group directly attached to the piperidine ring carbon (C-linked methanamine) with the phenylbutenyl chain connected to the piperidine nitrogen . This N-linked versus C-linked aminomethyl connectivity alters the basicity, hydrogen-bonding capacity, and three-dimensional presentation of the amine pharmacophore—parameters critically linked to PI3K isoform binding pocket recognition in the medicinal chemistry literature [1].

Positional Isomer Identity
Source review
Target InChI Key: OZCFCXZDLOJETR-JOKMOOFLSA-N
Isomer InChI Key: QPDRNFPNEKFNRJ-UHFFFAOYSA-N
N-linked vs. C-linked aminomethyl connectivity
Procurement of correct regioisomer essential for reproducible PI3K profiling
Identical molecular formula; distinct binding potential; isomer lacks documented PI3K data
positional isomer structure-activity relationship linker chemistry PI3K inhibitor design

Evidence-Backed Application Scenarios


PI3Kβ-Selective Probe for PTEN-Deficient Cancer Models

The compound's 4.9-fold PI3Kβ-over-PI3Kα selectivity (Ki 41 nM vs. 199–200 nM) and >240-fold discrimination over mTOR make it suitable as a pharmacological probe in PTEN-null tumor lines where PI3Kβ dependency has been established. Researchers can deploy this chemotype to dissect PI3Kβ-specific signaling contributions without confounding PI3Kα-mediated metabolic effects or mTOR-driven translational feedback [1]. Selection of this specific compound, rather than uncharacterized positional isomers, ensures alignment with the documented isoform selectivity profile.

Kinase Selectivity Panel Reference Standard

With binding data available across all four Class I PI3K isoforms (α, β, δ, γ) and mTOR from a single standardized screening cascade within the Amgen patent, this compound can serve as a cross-reference standard when establishing or benchmarking in-house PI3K selectivity panels. The complete dataset enables laboratories to calibrate their assay conditions against published Ki values, supporting assay transfer and reproducibility initiatives [1].

SAR Benchmark in PI3K Inhibitor Programs

The defined (E)-stereochemistry of the phenylbutenyl linker, combined with the N-linked piperidin-3-ylmethylamine architecture, provides a specific SAR data point for medicinal chemistry programs optimizing PI3Kβ selectivity. The compound's profile can be used as a reference to systematically evaluate the impact of linker modifications (e.g., (Z)-isomerization, saturation to phenethyl, chain elongation) on the PI3Kβ/PI3Kα selectivity ratio [1][2].

Positional Isomer QC Reference for Procurement

Because the target compound shares an identical molecular formula and mass with the positional isomer CAS 1353990-93-8, it serves a practical role as an authenticated reference material for HPLC, LC-MS, or NMR-based identity confirmation in compound management workflows. Its distinct InChI Key (OZCFCXZDLOJETR-JOKMOOFLSA-N) enables unambiguous database matching, reducing the risk of isomer misidentification during inventory management .

Application
Selection Property
Validation Focus
PTEN-deficient PI3Kβ signaling studies
PI3Kβ-preferring isoform selectivity; mTOR discrimination profile
PI3Kβ-dependent pathway endpoints; mTOR feedback loop interpretation
In-house PI3K panel calibration
Standardized Class I PI3K (α,β,δ,γ) and mTOR inhibition data
Assay transfer reproducibility; cross-lab benchmarking
Medicinal chemistry SAR reference
(E)-stereochemistry and N-linked aminomethyl architecture
PI3Kβ/PI3Kα selectivity ratio benchmarking; linker modification impact
Identity confirmation for compound management
Distinct InChI Key and chromatographic retention
HPLC, LC-MS or NMR identity verification; inventory QC
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